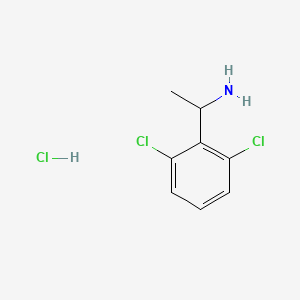

1-(2,6-Dichlorophenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWKCUFYMDZATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725487 | |

| Record name | 1-(2,6-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172699-35-3 | |

| Record name | 1-(2,6-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure Overview

-

Substrate Preparation : 2,6-Dichloroacrylophenone is synthesized via Friedel-Crafts acylation of 1,3-dichlorobenzene.

-

Hydrogenation : The α,β-unsaturated ketone undergoes hydrogenation at 50–100 psi H₂ pressure in methanol, catalyzed by Ru-(S)-BINAP.

-

Isolation : The resulting (R)-1-(2,6-dichlorophenyl)ethanamine is precipitated as the hydrochloride salt.

Critical Parameters :

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 0.5–1 mol% | Higher loading reduces cost efficiency |

| Temperature | 25–40°C | Elevated temperatures lower ee |

| Solvent | Methanol | Polar aprotic solvents improve kinetics |

Challenges :

-

Catalyst cost and recyclability.

-

Sensitivity to trace oxygen and moisture.

Resolution of Racemic Mixtures

For small-scale laboratory synthesis, kinetic resolution using chiral auxiliaries or enzymatic methods is employed. The racemic mixture of 1-(2,6-dichlorophenyl)ethanamine is treated with (R)-mandelic acid to selectively crystallize the (R)-enantiomer hydrochloride.

Enzymatic Resolution

-

Lipase-Catalyzed Acetylation : Candida antarctica lipase B (CAL-B) acetylates the (S)-enantiomer in toluene, leaving the (R)-enantiomer unreacted. Subsequent hydrolysis and salt formation yield enantiopure product (ee >98%).

Advantages :

-

Avoids metal catalysts, aligning with green chemistry principles.

-

Scalable for high-purity batches.

Drawbacks :

-

Time-intensive (48–72 hours).

-

Enzyme stability issues in organic solvents.

Comparison of Synthetic Routes

The table below contrasts the efficiency, scalability, and enantioselectivity of primary methods:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 85–90 | Racemic | High | Moderate |

| Asymmetric Hydrogenation | 75–80 | >95 | Medium | Low |

| Enzymatic Resolution | 60–70 | >98 | Low | High |

Industrial-Scale Synthesis

Patent literature describes a copper-mediated coupling adapted from Diclofenac intermediate synthesis. While originally designed for N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine, modifications enable the target compound’s production:

-

Buchwald-Hartwig Amination : 2,6-Dichloroiodobenzene reacts with ethylamine hydrochloride in the presence of CuI and 1,10-phenanthroline.

-

Workup : The crude product is purified via recrystallization from ethanol/water.

Yield Optimization :

-

Reducing copper catalyst loadings to 5 mol% minimizes halogen exchange byproducts.

-

Lower reaction temperatures (80–100°C) improve selectivity.

Emerging Methods and Innovations

Recent advances include photoredox catalysis for decarboxylative amination, utilizing 2,6-dichlorophenylglyoxylic acid as a feedstock. Under blue LED irradiation, fac-Ir(ppy)₃ catalyzes C–N bond formation with ammonium persulfate as the oxidant. Preliminary yields reach 65–70%, though enantiocontrol remains a challenge.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: 2,6-Dichlorobenzaldehyde, 2,6-Dichlorobenzoic acid.

Reduction: 1-(2,6-Dichlorophenyl)ethanol, 1-(2,6-Dichlorophenyl)ethylamine.

Substitution: 2,6-Dimethoxyphenyl ethanamine.

Scientific Research Applications

1-(2,6-Dichlorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can mimic or block the action of endogenous ligands, affecting signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Key Findings :

- Halogen vs. Methoxy : Replacing Cl with OCH₃ (e.g., 1956437-80-1) increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce lipid membrane permeability .

- Stereochemistry : The (S)-enantiomer (1394838-53-9) shows higher receptor selectivity in preliminary assays compared to racemic mixtures, underscoring the importance of chiral synthesis .

Pharmacological Analogs

Table 2: Bioactive Analogs

Key Findings :

- Clonidine : Shares the 2,6-dichlorophenyl group but incorporates an imidazoline ring, enabling α₂-adrenergic receptor agonism. This structural addition enhances central nervous system penetration compared to simpler ethanamine derivatives .

- Dopamine: While lacking chlorine substituents, its ethylamine backbone and catechol group highlight how minor modifications can shift activity from cardiovascular regulation (clonidine) to neurotransmission .

Research Implications

- Solubility vs. Bioactivity : Hydrochloride salts (e.g., 172699-35-3 vs. 14573-23-0) generally exhibit improved aqueous solubility but may require higher doses for membrane penetration .

- Structure-Activity Relationships (SAR) : The 2,6-dichloro configuration optimizes receptor binding in clonidine analogs, while bulkier substituents (e.g., diphenylmethoxy in diphenhydramine) favor histamine receptor antagonism .

Biological Activity

1-(2,6-Dichlorophenyl)ethanamine hydrochloride, also known as (S)-1-(2,6-dichlorophenyl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₈H₁₀Cl₂N

- Molecular Weight: 201.08 g/mol

- Appearance: White crystalline powder

- Solubility: Soluble in water due to the hydrochloride salt form, enhancing its bioavailability for pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound is believed to act as a modulator of monoamine neurotransmitters, influencing pathways related to mood regulation and cognitive functions.

Key Mechanisms:

- Receptor Interaction: The compound can bind to serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood disorders and schizophrenia treatment.

- Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters such as serotonin and dopamine.

Pharmacological Effects

This compound has shown potential in various pharmacological studies:

- Antidepressant Activity: Research indicates that this compound may exhibit antidepressant-like effects by enhancing serotonergic transmission.

- Anxiolytic Effects: It has been suggested that modulation of serotonin receptors could lead to anxiolytic outcomes, making it a candidate for anxiety disorder treatments.

- Neuroprotective Properties: Some studies have indicated potential neuroprotective effects against neurodegenerative conditions through its action on neurotransmitter systems.

Toxicity and Safety

While the biological activity is promising, it is crucial to note that aromatic amines can pose toxicity risks. Handling precautions should be observed due to potential carcinogenic properties associated with similar compounds.

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

-

Case Study on Antidepressant Effects:

- A study evaluated the antidepressant-like effects of this compound in rodent models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential utility in treating depression.

-

Neuroprotective Study:

- Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly reduced neuronal death and improved functional outcomes in animal models.

Q & A

Basic Research Questions

Q. How is 1-(2,6-Dichlorophenyl)ethanamine hydrochloride synthesized, and what parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via reductive amination of 2,6-dichloroacetophenone using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with palladium/charcoal . Key parameters include pH control (7–8 for NaBH₃CN), reaction temperature (25–40°C), and stoichiometric ratios of the amine precursor to reducing agents. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) improves purity. Yield optimization requires inert atmospheres to prevent oxidation byproducts .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via aromatic proton signals (δ 7.2–7.5 ppm for dichlorophenyl) and ethanamine backbone (δ 3.2–3.5 ppm for CH₂NH₂) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98%) and detect impurities from incomplete reduction or side reactions .

- Mass Spectrometry : ESI-MS identifies the molecular ion peak at m/z 193.6 (free base) and 210.1 (hydrochloride) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Long-term stability studies (6–12 months) should monitor purity via HPLC and thermal stability via DSC/TGA .

Advanced Research Questions

Q. How does the chiral configuration (R/S) of this compound influence its biological activity?

- Methodological Answer : Enantiomers exhibit divergent receptor binding affinities. For example, the (S)-enantiomer shows higher selectivity for dopamine D2-like receptors in computational docking studies (PDB ID: 6CM4) . Chiral resolution via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or enzymatic kinetic resolution (using lipases) can isolate enantiomers for in vitro assays (e.g., cAMP inhibition in HEK293 cells expressing D2 receptors) .

Q. What strategies mitigate contradictory toxicity data between in vitro and in vivo models?

- Methodological Answer :

- In Vitro : Use hepatocyte cultures (e.g., HepG2) to assess CYP450-mediated metabolism and nephrotoxicity (LDH leakage assays) .

- In Vivo : Conduct OECD Guideline 407-compliant 28-day oral toxicity studies in rodents, comparing results to computational predictions (e.g., ProTox-II). Discrepancies may arise from species-specific metabolic pathways, requiring metabolite profiling via LC-MS/MS .

Q. How can nucleophilic substitution reactions of this compound be optimized for derivative synthesis?

- Methodological Answer : The ethanamine group undergoes SNAr reactions at the para-chlorine position. Optimize using polar aprotic solvents (DMF, DMSO), catalytic KI (for Cl→I substitution), and microwave-assisted heating (100°C, 30 min) to achieve >80% yield. Post-reaction, purify derivatives via flash chromatography (ethyl acetate/hexane) and validate via ¹⁹F NMR for fluorinated analogs .

Q. What experimental designs address low reproducibility in receptor binding assays?

- Methodological Answer :

- Controls : Include positive controls (e.g., haloperidol for D2 receptors) and vehicle controls to normalize batch variability.

- Assay Conditions : Use radioligands (³H-spiperone) in Tris-HCl buffer (pH 7.4) with 5 mM Mg²⁺ to stabilize receptor conformations.

- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring triplicate replicates and blinded analysis .

Data Analysis and Conflict Resolution

Q. How should researchers resolve discrepancies in reported LogP values for this compound?

- Methodological Answer : Compare experimental LogP (shake-flask method, octanol/water partition) with computational predictions (ChemAxon, ACD/Labs). Discrepancies >0.5 units suggest measurement errors (e.g., pH-dependent ionization). Validate via RP-HPLC retention time correlation using a calibration curve of standards with known LogP .

Q. What methods validate the compound’s stability under biological assay conditions?

- Methodological Answer : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS and quantify intact compound using a validated calibration curve. Stability <90% requires assay buffer optimization (e.g., adding antioxidants like ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.